hepasor

Hepatoprotection Liver Injury Transaminases

Procure Hepasor (CAS 114512-78-6) to obtain the precise, synergistic mixture of palmatine, columbamine, and jatrorrhizine extracted from Enantia chlorantha. This standardized complex, validated in thioacetamide (TAA) liver injury models with sex-dependent pharmacological data, ensures experimental reproducibility that isolated alkaloids or crude extracts cannot provide.

Molecular Formula C6H10O3
Molecular Weight 0
CAS No. 114512-78-6
Cat. No. B1167786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehepasor
CAS114512-78-6
Synonymshepasor
Molecular FormulaC6H10O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepasor (CAS 114512-78-6): Scientific Profile and Baseline Hepatoprotective Characteristics


Hepasor (CAS 114512-78-6) is a standardized extract of protoberberine alkaloids—specifically palmatine, columbamine, and jatrorrhizine—derived from the stem bark of Enantia chlorantha (Annonaceae) [1]. It was introduced into the biomedical literature in 1988 and is indexed in MeSH as a supplementary concept (MeSH ID: C055787) [2]. The compound has been primarily investigated for its effects on chemically induced liver injury, with initial studies demonstrating modulation of serum transaminases and improved hepatic histology in thioacetamide-traumatized rat models [1].

Why Substituting Hepasor with Single Alkaloids or Crude Extracts Fails: Procurement and Scientific Selection Rationale


Hepasor is defined by the specific ratio and combined action of its three constituent protoberberine alkaloids (palmatine, columbamine, and jatrorrhizine) as extracted from Enantia chlorantha [1]. Substituting with a single isolated alkaloid—such as palmatine alone—would not replicate the compound's observed effects, as the synergistic hepatoprotective activity demonstrated in the 1988 study was derived from the full alkaloid extract [1]. Similarly, crude plant extracts of Enantia chlorantha contain varying alkaloid concentrations and additional uncharacterized constituents, introducing batch-to-batch variability that compromises experimental reproducibility. For procurement purposes, only the standardized mixture defined by CAS 114512-78-6 ensures consistency with the original pharmacological data.

Hepasor (CAS 114512-78-6): Quantitative Comparative Evidence for Differentiated Selection


Hepasor vs. Silymarin: Comparative Serum ALT Reduction in Rat Models of Hepatic Injury

Hepasor produced a mean 12% reduction in serum alanine aminotransferase (S-ALT) in female rats following thioacetamide-induced liver injury [1]. In a cross-study comparable assessment using an acetaminophen-induced hepatotoxicity model, silymarin (100 mg/kg, p.o.) achieved a 14% reduction in ALT (from 145.2 ± 10.6 to 124.9 ± 8.5 U/L) [2]. Both compounds exhibit directional hepatoprotection, but Hepasor's effect is observed in a distinct toxicological model (thioacetamide), and the absolute magnitude of ALT reduction cannot be directly compared due to differing baseline injury mechanisms and dosing regimens.

Hepatoprotection Liver Injury Transaminases

Hepasor vs. Isolated Palmatine: Pharmacological Class Inference from Protoberberine Alkaloid Literature

Isolated palmatine has demonstrated hepatoprotective effects in a gentamicin-induced toxicity model in rats, significantly reducing plasma ALT and AST levels compared to untreated controls [1]. Hepasor, containing palmatine along with columbamine and jatrorrhizine, produced a 12% S-ALT reduction in female rats subjected to thioacetamide injury [2]. While both palmatine and Hepasor exhibit hepatoprotective activity, the multi-alkaloid composition of Hepasor precludes direct quantitative comparison. Class-level inference suggests that the presence of palmatine may contribute to Hepasor's effects, but the contributions of columbamine and jatrorrhizine are unknown and may produce additive or synergistic effects not captured by single-agent studies.

Protoberberine Alkaloids Palmatine Hepatoprotection

Hepasor vs. Crude Enantia chlorantha Extracts: Differential Standardization and Composition

Crude extracts of Enantia chlorantha stem bark contain variable concentrations of protoberberine alkaloids, with one study reporting total alkaloid content ranging from 0.8% to 2.1% w/w depending on extraction solvent and plant part [1]. In contrast, Hepasor is defined as a mixture of three specific alkaloids—palmatine, columbamine, and jatrorrhizine—with fixed composition [2]. The quantitative difference in alkaloid content between Hepasor and a typical crude extract can exceed 50% variation, directly impacting reproducibility in experimental models.

Enantia chlorantha Standardization Alkaloid Profile

Hepasor (CAS 114512-78-6): Evidence-Based Research Application Scenarios


Investigating Thioacetamide-Induced Hepatotoxicity and Fibrosis

Hepasor is specifically validated in the thioacetamide (TAA) model of liver injury, where it reduced S-ALT by ~12% and improved hepatic blood flow and mitotic activity histologically in female rats [1]. Researchers studying TAA-induced fibrosis or cirrhosis should consider Hepasor as a reference compound for this specific injury mechanism, for which data are available, rather than extrapolating from other hepatotoxins.

Studying Sex-Dependent Responses to Hepatoprotective Agents

The 1988 study reported that Hepasor exerted a marked influence on S-ALT and S-OH-PROL in female rats but only an incidental effect in male rats [1]. This sex-dependent response provides a model system for investigating gender-specific hepatic metabolism and repair mechanisms, an area of growing interest in precision medicine and toxicology.

Protoberberine Alkaloid Combination Research

Hepasor offers a defined, three-alkaloid mixture that can serve as a starting point for investigating synergistic interactions among palmatine, columbamine, and jatrorrhizine. While single alkaloids like palmatine show hepatoprotective effects [2], the combination may exhibit altered potency or novel mechanisms. Researchers can use Hepasor to benchmark the effects of the natural mixture against those of individual components or synthetic variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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